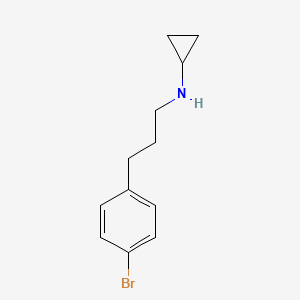

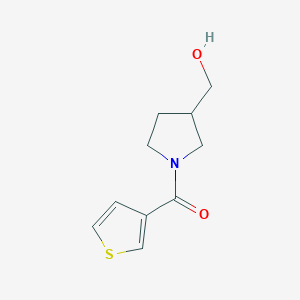

![molecular formula C13H16F3NO B1453859 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol CAS No. 414879-19-9](/img/structure/B1453859.png)

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol

Overview

Description

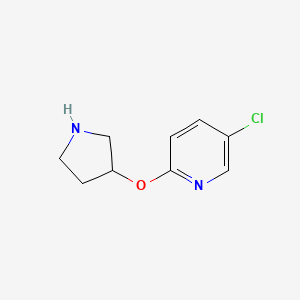

The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of similar compounds often involves the Grignard reaction. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group to give 4-[3-(trifluoromethyl)phenyl]-4-piperidinol .Molecular Structure Analysis

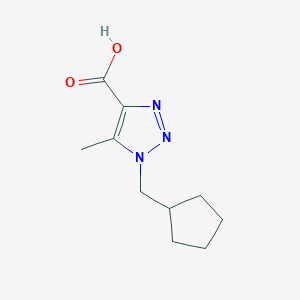

The molecular structure of “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a phenyl group . The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H .Physical And Chemical Properties Analysis

The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” has a molecular weight of 295.73 . It is a hydrochloride salt . The InChI key for this compound is XXONZHYRNPJSGT-UHFFFAOYSA-N .Scientific Research Applications

Medicinal Chemistry: Antipsychotic Drug Development

In medicinal chemistry, this compound’s structural features are valuable for the development of antipsychotic drugs. Its trifluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals, making it a potential candidate for creating more effective treatments for conditions like schizophrenia and bipolar disorder .

Pharmacology: Enhancing Drug Properties

Pharmacologically, the trifluoromethyl group in this compound can be used to modify the pharmacokinetic properties of drugs. It can improve the biological activity and increase the half-life of therapeutic agents, thereby optimizing dosage regimens and improving patient compliance .

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, this compound can serve as a precursor for synthesizing various heterocyclic compounds. These structures are crucial in the development of new drugs, as they often exhibit a wide range of biological activities .

Analytical Chemistry: Chromatographic Studies

Analytical chemists might employ this compound in chromatographic studies to understand its behavior and interaction with different substrates. This can lead to the development of new analytical methods for detecting similar compounds in complex mixtures .

Biochemistry: Study of Enzyme Inhibition

Biochemists could explore the use of this compound in the study of enzyme inhibition. The trifluoromethyl group can interact with active sites of enzymes, potentially leading to the discovery of new inhibitors that can regulate biochemical pathways .

Materials Science: Fluorinated Building Blocks

In materials science, the compound’s fluorinated phenyl group can be utilized as a building block for creating advanced materials with unique properties, such as increased thermal stability and chemical resistance .

Future Directions

Piperidine derivatives, including “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol”, represent one of the most important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with receptors such as the calcitonin gene-related peptide (cgrp) receptor .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target receptors and induce changes that lead to its therapeutic effects .

Biochemical Pathways

It’s worth noting that trifluoromethyl-containing compounds play a significant role in pharmaceuticals, agrochemicals, and materials .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

properties

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJCVKGMBLBUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

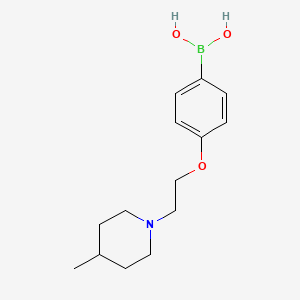

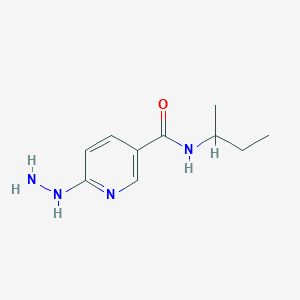

![2-chloro-4-[(4-chloro-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1453789.png)